molecular formula C12H13N3O2S B13137827 6-(Ethylsulfanyl)-3-(4-methylphenyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 63308-83-8

6-(Ethylsulfanyl)-3-(4-methylphenyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13137827
CAS No.: 63308-83-8
M. Wt: 263.32 g/mol
InChI Key: RVYSGYSCAISTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an ethylthio group, a p-tolyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of p-toluidine with ethyl isothiocyanate, followed by cyclization with cyanuric chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazine ring in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The ethylthio and p-tolyl groups contribute to its binding affinity and specificity towards these targets. The triazine ring plays a crucial role in stabilizing the compound and facilitating its interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione
  • 6-(Ethylthio)-3-(phenyl)-1,3,5-triazine-2,4(1H,3H)-dione
  • 6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-trione

Uniqueness

6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

63308-83-8

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

6-ethylsulfanyl-3-(4-methylphenyl)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C12H13N3O2S/c1-3-18-10-13-11(16)15(12(17)14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,16,17)

InChI Key

RVYSGYSCAISTKT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)C

Origin of Product

United States

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